N-methyl-1-[(3-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine

physicochemical properties drug-likeness CNS permeability

Standard kinase probe panels lack N1-methylbenzyl-substituted pyrazolo[3,4-d]pyrimidines, leaving selectivity gaps in kinome profiling. This compound fills that gap as a lean 253 Da scaffold with distinct steric and electronic properties at the N1 position. • Unique N1-methyl substitution pattern absent from commercial PP2/3-MB-PP1/1NM-PP1 probe sets • CNS-favorable physicochemical profile (tPSA 55.6 Ų, XLogP 2.5) for brain-penetrant probe design • Superior predicted metabolic stability vs. primary amine analogs for pulse-chase cellular assays • Enables fragment growth campaigns targeting gatekeeper-mutant kinases not addressed by existing ASKA tools

Molecular Formula C14H15N5
Molecular Weight 253.309
CAS No. 1285277-23-7
Cat. No. B3003674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-1-[(3-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS1285277-23-7
Molecular FormulaC14H15N5
Molecular Weight253.309
Structural Identifiers
SMILESCC1=CC(=CC=C1)CN2C3=NC=NC(=C3C=N2)NC
InChIInChI=1S/C14H15N5/c1-10-4-3-5-11(6-10)8-19-14-12(7-18-19)13(15-2)16-9-17-14/h3-7,9H,8H2,1-2H3,(H,15,16,17)
InChIKeyAVQFPIFUTVMMOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Methyl-1-[(3-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 1285277-23-7): Procurement-Relevant Structural & Class Identity


N-methyl-1-[(3-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 1285277-23-7) is a synthetic, small-molecule heterocycle built on the pyrazolo[3,4-d]pyrimidine scaffold, a privileged adenine-mimetic core widely exploited in kinase inhibitor and sigma receptor ligand design [1][2]. The compound carries an N-methyl group at the 4-amine position and a 3-methylbenzyl substituent at the N1 position of the pyrazole ring, giving it a molecular weight of 253.30 g/mol, a computed XLogP3 of 2.5, and a topological polar surface area of 55.6 Ų [3]. These physicochemical features place it in a favorable property space for cell permeability and CNS accessibility, distinguishing it from larger or more polar analogs within the pyrazolo[3,4-d]pyrimidine class.

Why N-Methyl-1-[(3-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine Cannot Be Substituted by Generic Pyrazolo[3,4-d]pyrimidines


The pyrazolo[3,4-d]pyrimidine scaffold is pharmacologically promiscuous, and minor structural modifications at the N1 and C4 positions produce dramatic shifts in target engagement, selectivity, and metabolic stability [1]. Published structure–activity relationship (SAR) studies on sigma-1 receptor (σ1R) ligands demonstrate that the identity and lipophilicity of the N1 substituent directly control σ1R binding affinity and, critically, the σ1/σ2 selectivity ratio [2]. In the kinase inhibitor space, the size and electronic character of the N1 group determine whether a compound acts as a broad-spectrum Src-family inhibitor (e.g., PP2) or as a highly selective analog-sensitive kinase allele (ASKA) probe (e.g., 3-MB-PP1, 1NM-PP1) [3][4]. Therefore, replacing N-methyl-1-[(3-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine with a generic class member—even one bearing a superficially similar benzyl group—introduces uncontrolled and potentially project-derailing changes in potency, selectivity, and ADME profile.

Quantitative Differentiation Evidence for N-Methyl-1-[(3-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 1285277-23-7) vs. Closest Analogs


Physicochemical Property Comparison: Lipophilicity and Hydrogen-Bond Donor Count vs. 3-MB-PP1 (CAS 956025-83-5)

The target compound (MW 253.30, XLogP3 2.5, 1 H-bond donor) is significantly smaller and less lipophilic than the widely used ASKA probe 3-MB-PP1 (MW 295.38, XLogP3 ~3.5, 1 H-bond donor), which carries a bulky tert-butyl group at N1 instead of a methyl group [1][2]. The 42 Da molecular weight reduction and ~1 log unit lower lipophilicity translate into superior ligand efficiency metrics and a predicted improvement in aqueous solubility, while maintaining favorable CNS multiparameter optimization (MPO) scores due to the low TPSA (55.6 Ų) and single H-bond donor [1].

physicochemical properties drug-likeness CNS permeability

Kinase Selectivity Profile Inference: ASKA Compatibility vs. Broad-Spectrum Src Inhibitors

The pyrazolo[3,4-d]pyrimidine scaffold is the core of the well-characterized ASKA inhibitor series. The N1 substituent is the key determinant of ASKA selectivity: 1NM-PP1 (N1 = tert-butyl, C3 = 1-naphthylmethyl) achieves 4.3 nM IC50 against v-Src-as1 with ~6,700-fold selectivity over wild-type v-Src (IC50 = 28 μM) [1]. 3-MB-PP1 (N1 = tert-butyl, C3 = 3-methylbenzyl) inhibits engineered Leu93-ZIPK with IC50 = 2 μM . The target compound replaces the N1-tert-butyl group with an N1-methyl group—a modification that, based on established SAR, is predicted to alter the ATP-pocket steric complementarity and modulate selectivity relative to both wild-type and gatekeeper-mutant kinases [2]. Unlike PP2—a broad-spectrum Src-family inhibitor that potently inhibits Lck (IC50 = 4 nM), Fyn (IC50 = 5 nM), and Hck (IC50 = 5 nM) with limited discrimination between wild-type and mutant kinases —the N1-methyl-3-methylbenzyl substitution pattern positions this compound in a unique selectivity space that is not accessible to either PP2 or the standard tert-butyl ASKA probes.

kinase selectivity analog-sensitive kinase allele chemical genetics

Predicted Sigma-1 Receptor Binding Affinity Differentiation Based on N1 Substituent SAR

A systematic SAR study of 4-acylaminopyrazolo[3,4-d]pyrimidines established that the σ1R requires highly lipophilic substituents at opposite sides of the central scaffold, and that σ1/σ2 selectivity can be improved by shortening the distance between the basic nitrogen and the scaffold [1]. In that series, the most selective compound (9a) achieved σ1R Ki values in the low nanomolar range with >50-fold selectivity over σ2R [1]. The target compound, with its N1-(3-methylbenzyl) group (lipophilic, aromatic, meta-methyl substitution) and N-methyl-4-amine (short, minimally basic side chain), satisfies the key pharmacophoric requirements for σ1R binding while the compact N-methyl group limits σ2R cross-reactivity. In contrast, the patent literature on pyrazolo[3,4-d]pyrimidine sigma ligands demonstrates that bulkier N1 substituents (e.g., phenethyl, cyclohexylmethyl) frequently yield suboptimal σ1/σ2 selectivity ratios [2].

sigma-1 receptor sigma-2 selectivity pain pharmacology

Structural Uniqueness: Absence of N4-Substitution in Closest Commercial Analog CAS 1405343-24-9

The closest commercially cataloged structural analog is 1-(3-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 1405343-24-9), which differs from the target compound only by the absence of the N-methyl group on the 4-amine position . This single methyl group has profound consequences: (1) it eliminates one hydrogen-bond donor (1 HBD for target vs. 2 HBD for CAS 1405343-24-9), reducing the compound's susceptibility to P-glycoprotein efflux [1]; (2) it alters the basicity and electronic character of the 4-amine, directly affecting hinge-region hydrogen-bonding geometry in kinase active sites [2]; and (3) it increases lipophilicity (XLogP3 2.5 vs. estimated ~1.8 for the des-methyl analog), improving membrane permeability. The N-methyl group therefore represents a critical vector for tuning both pharmacokinetic behavior and target engagement that is entirely absent from CAS 1405343-24-9.

structure–activity relationship chemical probe scaffold differentiation

Predicted Metabolic Stability Advantage: N-Methyl vs. N-H Analogs in Human Liver Microsomes

N-dealkylation is a major oxidative metabolic pathway for N-alkylated heterocycles mediated by cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6 [1]. The target compound contains an N-methyl group at the 4-amine position, which is inherently more resistant to oxidative N-dealkylation than the N-H group present in CAS 1405343-24-9, because N-demethylation requires initial C–H hydroxylation of the methyl group, a slower process than direct N-oxidation of a primary amine [1]. In the sigma-1 receptor ligand series, metabolic stability data in human liver microsomes (HLM) showed that compounds with tertiary amine substituents (e.g., diisopropylamino) exhibited intrinsic clearance values (Clint) ranging from 4.3 to 31.2 μL/min/mg protein, while primary amine-containing analogs generally underwent more rapid clearance [2]. By analogy, the N-methyl-4-amine in the target compound is predicted to confer greater metabolic stability than the free 4-amine in CAS 1405343-24-9, extending the compound's effective half-life in cellular and in vivo assays.

metabolic stability N-dealkylation human liver microsomes

Optimal Research and Procurement Application Scenarios for N-Methyl-1-[(3-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 1285277-23-7)


Chemical Biology: Analog-Sensitive Kinase Allele (ASKA) Probe Development

This compound serves as a unique starting scaffold for designing next-generation ASKA probes. Its N1-methyl group—unlike the N1-tert-butyl group in 3-MB-PP1 and 1NM-PP1—creates a distinct steric and electronic environment that can be exploited to target gatekeeper-mutant kinases not addressed by existing ASKA tool compounds. The predicted superior metabolic stability of the N-methyl-4-amine over primary amine analogs further supports its use in cellular washout and pulse-chase experiments where sustained target engagement is required [1][2].

Neuroscience: Sigma-1 Receptor Pharmacological Tool Compound

The combination of N1-(3-methylbenzyl) and N-methyl-4-amine substituents satisfies the key pharmacophoric requirements for high-affinity σ1R binding with predicted favorable σ1/σ2 selectivity, as established by published pyrazolo[3,4-d]pyrimidine σ1R SAR [1]. The compound's low TPSA (55.6 Ų), single H-bond donor, and XLogP3 of 2.5 place it within the CNS MPO favorable space, making it an attractive candidate for in vivo pain and CNS pharmacology studies where brain penetration is essential [2].

Medicinal Chemistry: Fragment-Based and Scaffold-Hopping Drug Discovery

With a molecular weight of only 253.30 Da and a computed ligand efficiency (LE) advantage over bulkier analogs like 3-MB-PP1 (MW 295.38), this compound is ideally suited as a lean starting point for fragment growth or scaffold-hopping campaigns targeting kinases, sigma receptors, or other purinergic binding sites. The N-methyl group provides a convenient synthetic handle for further derivatization via N-demethylation/real-kylation or direct functionalization, offering synthetic tractability not available with N-H analogs [3].

Assay Development: Kinase Selectivity Panel Reference Compound

Because the N1-methyl substitution pattern is not represented in any widely used commercial kinase inhibitor probe set (which is dominated by N1-tert-butyl analogs such as PP2, 3-MB-PP1, and 1NM-PP1), this compound fills an important gap in kinase selectivity profiling panels. Its inclusion enables researchers to probe the contribution of the N1 substituent to kinome-wide selectivity, providing a more complete SAR picture than panels composed solely of tert-butyl-substituted pyrazolo[3,4-d]pyrimidines [4].

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